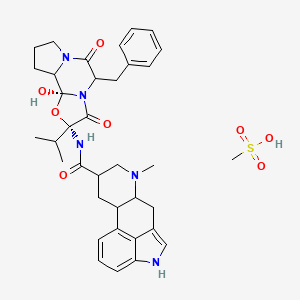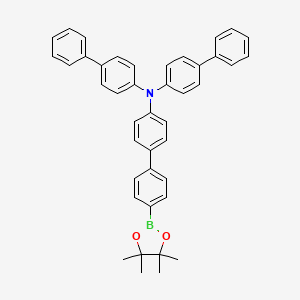
4'-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester is an aryl boronic acid ester that is primarily used in organic synthesis. This compound is notable for its role in the Suzuki-Miyaura cross-coupling reaction, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. The compound’s unique reactivity and low toxicity make it a valuable reagent in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester typically involves the reaction of 4-bromoaniline with biphenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
4’-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene, ethanol), elevated temperatures.
Protodeboronation: Acidic conditions, often using hydrochloric acid or sulfuric acid.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Protodeboronation: The corresponding aryl or vinyl compounds.
Applications De Recherche Scientifique
4’-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action for 4’-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester is its participation in the Suzuki-Miyaura coupling reaction. The reaction mechanism involves three main steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The two aryl groups are coupled, and the palladium catalyst is regenerated.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the diphenylamino group, making it less reactive in certain applications.
4-Aminophenylboronic acid pinacol ester: Contains an amino group instead of the diphenylamino group, leading to different reactivity and applications.
9H-Carbazole-9-(4-phenyl)boronic acid pinacol ester: Contains a carbazole moiety, which imparts different electronic properties.
Uniqueness
4’-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester is unique due to its electron-rich diphenylamino group, which enhances its reactivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Propriétés
Formule moléculaire |
C42H38BNO2 |
|---|---|
Poids moléculaire |
599.6 g/mol |
Nom IUPAC |
4-phenyl-N-(4-phenylphenyl)-N-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]aniline |
InChI |
InChI=1S/C42H38BNO2/c1-41(2)42(3,4)46-43(45-41)37-23-15-33(16-24-37)36-21-29-40(30-22-36)44(38-25-17-34(18-26-38)31-11-7-5-8-12-31)39-27-19-35(20-28-39)32-13-9-6-10-14-32/h5-30H,1-4H3 |
Clé InChI |
KSJYVIWYNNFNJU-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[3-(chloromethyl)phenoxy]butanoate](/img/structure/B14787017.png)
![[4-(4-Propylcyclohexyl)phenyl]boric acid](/img/structure/B14786997.png)
![Methyl 3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14787005.png)
![2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate](/img/structure/B14787013.png)
![13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14787062.png)
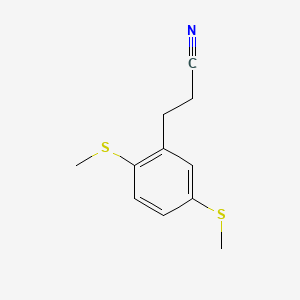
![benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14787085.png)
![2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B14787089.png)
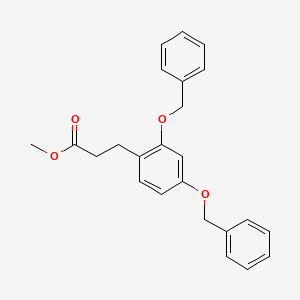
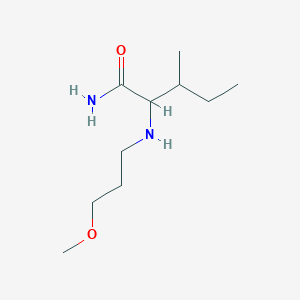
![2-[[3-(3-Fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione](/img/structure/B14787038.png)
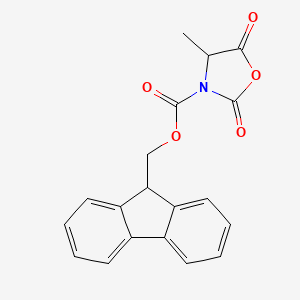
![6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride](/img/structure/B14787049.png)
